molecular formula C10H20O2 B047766 8-Methylnonanoic acid CAS No. 5963-14-4

8-Methylnonanoic acid

Cat. No.: B047766
CAS No.: 5963-14-4
M. Wt: 172.26 g/mol
InChI Key: OAOABCKPVCUNKO-UHFFFAOYSA-N
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Description

8-Methylnonanoic acid (8-MNA) is a branched-chain fatty acid (BCFA) with the molecular formula C₁₀H₂₀O₂. Structurally, it features a methyl group (-CH₃) at the 8th carbon of a nine-carbon chain (nonanoic acid backbone) . This compound is classified as an odd-numbered medium-chain fatty acid (MCFA) and has garnered attention for its diverse biological and industrial roles.

Preparation Methods

Microbial Biosynthesis of 8-Methylnonanoic Acid

Genetic Engineering of Microbial Strains

The microbial production of 8M relies on engineered E. coli strains expressing key genes from Capsicum annuum (ghost chili), including KASIIIa , KASIIIb , FatB , and FatB2 . These enzymes regulate the elongation and termination of branched-chain fatty acids. KASIIIa and KASIIIb (β-ketoacyl-ACP synthase III isoforms) initiate condensation reactions using isobutyryl-CoA, while FatB/FatB2 (acyl-ACP thioesterases) hydrolyze acyl-ACP intermediates to release 8M after three elongation cycles . Strains overexpressing alsS (acetolactate synthase), ilvC (ketol-acid reductoisomerase), ilvD (dihydroxy-acid dehydratase), and bkd (branched-chain α-keto acid dehydrogenase) from B. subtilis enable de novo synthesis of isobutyryl-CoA from glucose .

Pathway Optimization

Two primary pathways for isobutyryl-CoA production are utilized:

  • De Novo Pathway : Glucose is converted to pyruvate, then to α-ketoisovalerate via alsS/ilvC/ilvD, and finally to isobutyryl-CoA via bkd .

  • Exogenous Substrate Pathway : Isobutyric acid is directly converted to isobutyryl-CoA using acyl-CoA synthetase (ACS) or propionate-CoA transferase (PCT) .

The de novo pathway achieved 8M titers of 120 mg/L in shake-flask cultures, while feeding isobutyric acid increased yields to 450 mg/L .

Fermentation and Downstream Processing

Fed-batch fermentations using minimal media (e.g., M9 + 2% glucose) at 30°C and pH 6.8 optimize biomass and 8M production . Post-fermentation, 8M is purified via:

  • Acid-Base Extraction : Crude lysates are adjusted to pH 2, extracted with ethyl acetate, and dried under vacuum (85% purity) .

  • Vacuum Distillation : High-purity 8M (>98%) is obtained through fractional distillation at 150–160°C under reduced pressure .

Enzymatic Hydrolysis and Acidolysis

Hydrolysis of Capsaicinoids

Capsaicin and dihydrocapsaicin are hydrolyzed using Novozym 435 (immobilized Candida antarctica lipase B) in phosphate buffer (pH 7.0) at 50°C . The reaction yields 47.8% 8-methyl-6-trans-nonenoic acid and 8M after 24 hours. Vanillylamine byproducts are removed via ethyl acetate extraction at pH 10, followed by acidification to pH 5 to isolate fatty acids .

Reaction Conditions and Yield

ParameterValue
Enzyme Loading10% (w/w of substrates)
Temperature50°C
Time24 hours
Yield of 8M47.8%

Acidolysis with Coconut Oil

The isolated fatty acids are incorporated into coconut oil using Lipozyme TL IM (thermostable Thermomyces lanuginosus lipase) at 60°C for 72 hours . A 1.2:1 (w/w) ratio of fatty acids to coconut oil results in 26.6% incorporation of 8-methyl-6-trans-nonenoic acid and 9.9% 8M .

Incorporation Efficiency

Fatty AcidIncorporation (%)
8-Methyl-6-trans-nonenoic acid26.61
This compound9.86

Comparative Analysis of Methods

Yield and Scalability

MethodYield (mg/L or %)Purity (%)Scalability
Microbial Biosynthesis120–450 mg/L85–98High (industrial)
Enzymatic Hydrolysis47.8%90–95Moderate (lab-scale)

Microbial biosynthesis outperforms enzymatic methods in scalability but requires specialized fermentation infrastructure. Enzymatic approaches offer simpler workflows but lower yields .

Chemical Reactions Analysis

Types of Reactions

Fenofibrate-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

Scientific Research Applications

Microbial Production

Biosynthesis Methods
Recent advancements in biotechnology have enabled the microbial production of 8-MNA through genetically modified organisms. Notably, methods involving engineered Escherichia coli strains have shown promise in synthesizing 8-MNA in high yields. These strains utilize pathways involving key enzymes such as KASIIIa/KASIIIb and FatB/FatB2 to elongate fatty acids from precursors like glucose or isobutyric acid .

Table 1: Microbial Production Pathways for 8-Methylnonanoic Acid

Pathway Microorganism Key Enzymes Yield
De novo biosynthesisGenetically modified E. coliKASIIIa, KASIIIb, FatB/FatB2High
Fermentation from glucoseYeast/BacteriaACS, PCTModerate to High

These microbial fermentation processes provide an environmentally friendly alternative to traditional chemical synthesis methods, making them suitable for large-scale production .

Metabolic Effects in Adipocytes

Energy Metabolism Modulation
Research indicates that 8-MNA can influence energy metabolism in adipocytes (fat cells). A study demonstrated that treatment with 8-MNA led to decreased lipid accumulation and enhanced glucose uptake during nutrient starvation conditions. This effect is mediated through the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating lipid and glucose metabolism .

Table 2: Effects of this compound on Adipocyte Metabolism

Parameter Control Group 8-MNA Treatment Effect Observed
Lipid AccumulationHighReduced-11% decrease
Glucose UptakeBaselineIncreasedEnhanced insulin response
AMPK ActivationLowHighPromotes anti-lipogenic activity

These findings suggest that 8-MNA may contribute to the metabolic benefits associated with capsaicin consumption, potentially offering therapeutic avenues for obesity and metabolic syndrome management .

Industrial Applications

Biofuel Production
The unique properties of medium-chain fatty acids like 8-MNA make them attractive for biofuel applications. They can enhance the cold-flow properties of diesel fuels, improving performance under low-temperature conditions. The production of branched-chain fatty acids via microbial fermentation could lead to sustainable biofuel sources that are both effective and environmentally friendly .

Case Studies and Research Insights

Several studies have documented the applications and benefits of 8-MNA:

  • A patent outlines a method for producing 8-MNA through microbial fermentation, emphasizing its potential use in biofuels and food additives .
  • Research published in scientific journals has explored the metabolic effects of 8-MNA on adipocytes, revealing its capacity to modulate lipid metabolism significantly .
  • The compound has also been investigated for its role as a precursor in the synthesis of capsaicin-related compounds used in pharmaceuticals and food industries .

Mechanism of Action

Fenofibrate-d6, like fenofibrate, exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis and elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing the production of apoprotein C-III. The activation of PPARα also results in the transcription of genes involved in lipid metabolism, leading to a reduction in total cholesterol, low-density lipoprotein cholesterol, and triglycerides, while increasing high-density lipoprotein cholesterol .

Comparison with Similar Compounds

Key Characteristics:

  • Biosynthesis : Synthesized via enzymatic esterification of vanillyl alcohol and subsequent hydrolysis , or through Grignard reactions involving ethyl ω-haloalkylcarboxylate and isobutyl magnesium bromide .
  • Biological Roles : Acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, influencing lipid and glucose metabolism in adipocytes . It is also a metabolite of dihydrocapsiate (DHC), a compound studied for thermogenic effects .
  • Industrial Applications: Used in synthesizing esters (e.g., 8-methylnonyl nonanoate) for cosmetics due to its emollient properties , and as a precursor for bioplastics like polyhydroxyalkanoates (PHAs) in Pseudomonas putida .

Structural and Functional Comparison with Other Branched-Chain Fatty Acids

BCFAs such as 4-methyloctanoic acid (MOA), 4-ethyloctanoic acid (EOA), and 4-methylnonanoic acid (MNA) share structural similarities but differ in chain length, branching position, and biological roles.

Table 1: Structural and Functional Differences in BCFAs

Compound Chain Length Branch Position Key Biological Role Source
8-Methylnonanoic acid C9 8th carbon PPARγ activation, mutton flavor
4-Methyloctanoic acid C8 4th carbon Primary contributor to mutton flavor
4-Methylnonanoic acid C9 4th carbon Mutton flavor, synthesized from propionate
8-Methyldecanoic acid C10 8th carbon Component of teicoplanin antibiotics
  • Branch Position Impact : The 8-methyl group in 8-MNA distinguishes it from 4-methyl derivatives (MOA, MNA), which are more strongly associated with mutton flavor in lamb fat .
  • Biosynthetic Pathways : MOA and MNA derive from propionate via methylmalonyl-CoA, whereas 8-MNA is synthesized through enzymatic esterification or Grignard reactions .

Comparison with Straight-Chain MCFAs

Straight-chain MCFAs like octanoic (C8:0) and decanoic (C10:0) acids differ in metabolic effects despite sharing chain lengths with 8-MNA.

Table 2: Metabolic Roles of MCFAs

Compound Chain Length Key Metabolic Role Reference
This compound C9 PPARγ activation, adipocyte metabolism
Octanoic acid C8 Rapid β-oxidation, ketone body production
Decanoic acid C10 Energy substrate, antimicrobial properties
  • Functional Differences : Unlike C8 and C10 acids, 8-MNA’s branched structure limits its β-oxidation efficiency, redirecting its role toward transcriptional regulation in adipocytes .

Comparison with Methyl-Branched Acid Derivatives in Pharmaceuticals

8-MNA is structurally analogous to fatty acid components of teicoplanin antibiotics but differs in chain length and branching patterns.

Table 3: Teicoplanin Fatty Acid Components

Compound Chain Length Branch Type Role in Teicoplanin Source
This compound C10 iso-C10:0 Factor T-A2-2
8-Methyldecanoic acid C11 anteiso-C11:0 Factor T-A2-4
9-Methyldecanoic acid C11 iso-C11:0 Factor T-A2-5
  • Branching Classification: "iso" denotes a methyl branch on the penultimate carbon, while "anteiso" refers to a branch on the antepenultimate carbon. These structural nuances influence antibiotic activity and solubility .

Biological Activity

8-Methylnonanoic acid (CAS No. 5963-14-4) is a medium-chain branched fatty acid primarily derived from microbial fermentation processes. It has gained attention due to its potential applications in food flavoring and as a precursor to bioactive compounds like capsaicin. This article explores the biological activity of this compound, including its antimicrobial properties, metabolic pathways, and production methods.

This compound is characterized by the molecular formula C10H20O2C_{10}H_{20}O_2. It is a branched-chain fatty acid, which contributes to its unique biological activities compared to straight-chain fatty acids.

PropertyValue
Molecular FormulaC10H20O2C_{10}H_{20}O_2
Molecular Weight172.26 g/mol
CAS Number5963-14-4
Boiling PointNot readily available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study investigating the antimicrobial effects of nonanoic acid derivatives found that this compound demonstrated notable inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus .

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) (mL v/v)
Staphylococcus aureus6.25
Escherichia coli3.125
Candida albicans6.25

Metabolic Pathways

The biosynthesis of this compound involves several key enzymes and metabolic pathways. Genetic modifications in microbial strains, particularly E. coli, have been utilized to enhance the production of this compound from substrates like glucose or isobutyric acid . The process includes:

  • Isobutyryl-CoA Production : This is a critical intermediate in the biosynthetic pathway.
  • Elongation and Thioesterase Activity : Enzymes such as KASIIIa, KASIIIb, and thioesterases (FatB/FatB2) play essential roles in elongating the acyl chains to produce this compound .

Figure 1: Biosynthetic Pathway for this compound Production

(Visual representation would typically be included here if available.)

Capsaicin Precursor Production

A notable application of this compound is its role as a precursor in the biosynthesis of capsaicin, the active component responsible for the heat in chili peppers. A study demonstrated that adding 5 mM of this compound significantly increased capsaicin yields in both immobilized and freely suspended cells of Capsicum frutescens . This finding highlights its potential utility in enhancing the flavor profile of food products.

Microbial Fermentation Techniques

Recent advancements in microbial fermentation techniques have allowed for more efficient production methods for this compound. Genetically modified strains have been developed to optimize yield and purity levels, making this compound more accessible for commercial applications .

Q & A

Q. How can researchers synthesize 8-methylnonanoic acid with high purity, and what analytical methods are critical for validating its structural integrity?

Answer:

  • Synthesis: A common route involves coupling reactions using precursors like 3-nitro-4-hydroxybenzylamine hydrochloride and this compound under controlled conditions (e.g., THF as a solvent, 118–120°C at 2 mmHg) .
  • Purification: Distillation under reduced pressure is recommended due to its boiling point (118–120°C at 2 mmHg) . Glassware should be used to avoid contamination.
  • Validation:
    • GC-MS : Confirm purity (>96% by GC) and detect impurities .
    • NMR/IR : Verify branching at the 8th carbon (δ ~1.3 ppm for methyl protons in 1H^1H-NMR) and carboxylic acid functionality (IR peak ~1700 cm1^{-1}) .

Q. What experimental strategies resolve contradictions in solubility data reported for this compound?

Answer:

  • Issue : Discrepancies exist between water insolubility (Evid. 1) and partial solubility in THF .
  • Methodology :
    • Conduct solubility tests under standardized conditions (temperature, pH, solvent grade).
    • Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions.
    • Compare branched vs. linear analogs (e.g., nonanoic acid) to isolate structural effects .

Q. How does this compound enhance transdermal drug delivery, and what mechanistic studies support this?

Answer:

  • Role : Its branched structure disrupts lipid bilayers, improving permeability .
  • Experimental Design :
    • In vitro models : Use Franz diffusion cells with synthetic membranes or ex vivo skin.
    • Molecular dynamics : Simulate interactions with stratum corneum lipids.
    • Comparative studies : Test against linear-chain acids (e.g., decanoic acid) to quantify enhancement ratios .

Q. What challenges arise in chromatographic separation of this compound from positional isomers?

Answer:

  • Challenge : Co-elution of isomers (e.g., 7-methylnonanoic acid) due to similar polarity .
  • Solutions :
    • GC Optimization : Use polar columns (e.g., DB-WAX) and temperature programming.
    • Derivatization : Convert to methyl esters for better resolution.
    • LC-MS/MS : Employ reverse-phase C18 columns with tandem MS for specificity .

Q. How is this compound utilized in synthesizing bioactive compounds like nitro-dihydrocapsaicin?

Answer:

  • Application : Acts as a key intermediate in coupling reactions to produce nitro-dihydrocapsaicin, a non-pungent capsaicin analog .
  • Protocol :
    • React with 3-nitro-4-hydroxybenzylamine hydrochloride under basic conditions.
    • Monitor reaction progress via TLC or HPLC.
    • Optimize yield by adjusting catalyst (e.g., DCC) and stoichiometry .

Q. What evidence supports the presence of this compound in natural products, and how is it isolated?

Answer:

  • Natural occurrence : Detected in Pimenta dioica stem extracts via GC-MS .
  • Isolation :
    • Extract with ethanol or hexane.
    • Fractionate using silica gel chromatography.
    • Confirm identity via comparison with synthetic standards (retention time, fragmentation patterns in MS) .

Q. How do researchers address discrepancies in toxicity profiles of this compound across studies?

Answer:

  • Issue : Limited regulatory data (not listed in TSCA or EINECS) .
  • Approach :
    • Conduct cytotoxicity assays (e.g., MTT on A549 cells) .
    • Compare with structurally similar acids (e.g., isocapric acid) to infer safety thresholds.
    • Validate findings using in vivo models (e.g., dermal exposure in rodents) .

Q. What advanced techniques elucidate the metabolic fate of this compound in biological systems?

Answer:

  • Metabolic pathways : Likely β-oxidation in mitochondria, with potential accumulation due to branching .
  • Methods :
    • Isotopic labeling : Track 13C^{13}C-labeled this compound in cell cultures.
    • Metabolomics : Use LC-HRMS to identify downstream metabolites (e.g., methyl-branched acyl-CoAs).
    • Enzyme assays : Test activity of acyl-CoA dehydrogenases against branched substrates .

Properties

IUPAC Name

8-methylnonanoic acid
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InChI

InChI=1S/C10H20O2/c1-9(2)7-5-3-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
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InChI Key

OAOABCKPVCUNKO-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCC(=O)O
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Molecular Formula

C10H20O2
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DSSTOX Substance ID

DTXSID1067207
Record name Isodecanoic acid
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Molecular Weight

172.26 g/mol
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Physical Description

Clear liquid; [ExxonMobil MSDS]
Record name Isodecanoic acid
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CAS No.

5963-14-4, 26403-17-8
Record name 8-Methylnonanoic acid
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Synthesis routes and methods

Procedure details

From the obtained ethyl 8-methylnonanoate, 19.20 g was dissolved in ethanol (72.0 ml) and 2M NaOH aqueous solution (72.0 ml) was slowly added at 0° C. (ice bath). The mixture was heated with stirring using an oil bath at 60° C. for 1 hour, the reaction vessel was returned to room temperature and ethanol was evaporated under reduced pressure. 2M NaOH (30 ml) and water (30 ml) were added to the solution, and the solution was washed with tert-butyl methyl ether (100 ml). The aqueous layer was washed with tert-butyl methyl ether (100 ml) once again. The aqueous layer was carefully acidified with 2M HCl aqueous solution (150 ml), and the mixture was extracted twice with heptane (150 ml). The combined heptane layer was washed with water (100 ml) and then saturated brine (100 ml), dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give 8-methylnonanoic acid (15.9 g, crude yield 96.6%) as a crude product of a pale-yellow oil. As a result of the GCMS analysis, it contained structurally unidentified impurities A (0.01%), B (0.03%), C (0.04%), and D (0.07%), and the purity of 8-methylnonanoic acid was 99.6%.
Quantity
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Quantity
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Retrosynthesis Analysis

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Feasible Synthetic Routes

8-Methylnonanoic acid
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